![molecular formula C18H22N2O4 B1452631 1-[(1-(4-メチルフェニル)-5-オキソピロリジン-3-イル)カルボニル]ピペリジン-4-カルボン酸 CAS No. 1010929-78-8](/img/structure/B1452631.png)
1-[(1-(4-メチルフェニル)-5-オキソピロリジン-3-イル)カルボニル]ピペリジン-4-カルボン酸
説明
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
選択的アンドロゲン受容体モジュレーター (SARMs)
ピロリジン環は、その飽和性とsp3混成のために、ファーマコフォア空間における広範な探索を可能にします。 これは、4-(ピロリジン-1-イル)ベンゾニトリル誘導体をSARMsとして合成することにつながりました 。これらの化合物は、アンドロゲン受容体を選択的にモジュレートするように最適化されており、筋肉消耗や骨粗鬆症などの病状における治療の可能性を提供します。
立体選択的合成
ピロリジン環の炭素の立体異性体は重要な特徴であり、薬剤候補の生物学的プロファイルに影響を与えます。 置換基の空間的配置は、エナンチオ選択的タンパク質への異なる結合モードにつながる可能性があり、これはさまざまな生物学的活性を備えた新しい化合物の設計において重要です .
薬物動態プロファイルの変更
研究者は、薬物の有効性を高め、副作用を軽減するために、薬物の薬物動態プロファイルを修正することを目指しています。 ピロリジン構造は、これらの目標を達成するためにしばしば修正されます。これは、改善されたADME/Tox結果を示すさまざまな合成誘導体に見られます .
創薬における構造的多様性
ピロリジン環の非平面性(「擬似回転」として知られています)は、分子設計における三次元空間の拡大に貢献しています。 この構造的多様性は、ユニークな生物学的プロファイルを備えた新規薬物を開発するために不可欠です .
立体因子による生物活性への影響
化合物における立体因子の生物活性への影響は、重要な研究分野です。 ピロリジン環は、立体障害を導入することができ、分子の生物学的標的との相互作用に影響を与え、その活性を変化させる可能性があります .
ヘテロ環骨格の利用
ピロリジンやピペリジンなどのヘテロ環骨格は、臨床的に有効な薬剤でますます使用されています。 分子への導入は、物理化学的パラメーターを変更するための戦略的な選択であり、より効果的な薬剤候補の開発につながります .
作用機序
The mode of action of a compound generally involves its interaction with its biological targets, leading to changes in cellular processes. The specific mode of action would depend on the compound’s structure and the nature of its targets .
The compound’s effects on biochemical pathways would also depend on its specific targets. For instance, if the compound targets α-glycosidase, it could affect carbohydrate metabolism .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the compound’s bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .
The result of the compound’s action would be the molecular and cellular effects induced by its interaction with its targets. This could involve changes in enzyme activity, signal transduction, or gene expression, among other possibilities .
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-2-4-15(5-3-12)20-11-14(10-16(20)21)17(22)19-8-6-13(7-9-19)18(23)24/h2-5,13-14H,6-11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLSAMFBQBFIIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)
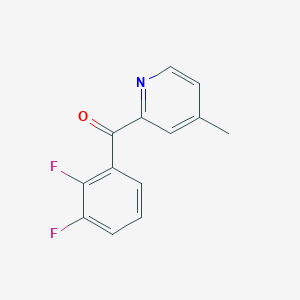

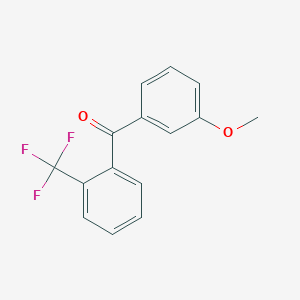

![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/structure/B1452558.png)


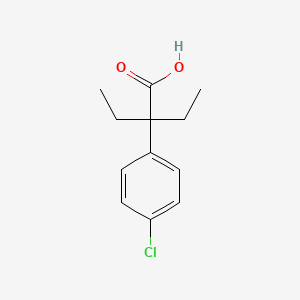
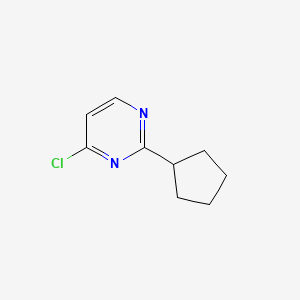
![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)
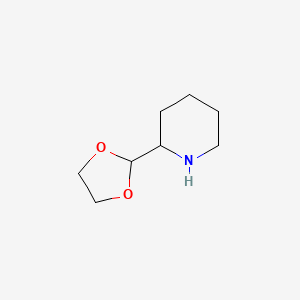
![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)
